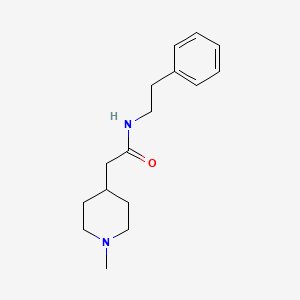![molecular formula C15H13ClN2O3 B4503286 3-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B4503286.png)
3-{[(3-chlorophenoxy)acetyl]amino}benzamide
Vue d'ensemble
Description
3-{[(3-chlorophenoxy)acetyl]amino}benzamide is a useful research compound. Its molecular formula is C15H13ClN2O3 and its molecular weight is 304.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.0614700 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
Several studies have synthesized derivatives of benzamide, exploring their antimicrobial and antitubercular activities. Novel trihydroxy benzamido azetidin-2-one derivatives showed promising antimicrobial and antitubercular activities, with some compounds exhibiting minimum inhibitory concentration (MIC) values equivalent to standard drugs (Ilango & Arunkumar, 2011). Another study on 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives revealed significant anti-tubercular activity, with most compounds showing promising IC50 values (Nimbalkar et al., 2018).
Synthesis and Characterization of Novel Compounds
Research on the synthesis of novel compounds includes the development of hybrid compounds derived from gallic acid and 2-aminothiophene derivatives, showing potential as anticancer agents with significant activity against HeLa and HCT116 cell lines (Mahdavi et al., 2019). Another study focused on the synthesis of new condensed oxazine and pyrimidine derivatives, exploring their potential biological activities through cyclization, ring transformation, and functionalization (Haggam et al., 2018).
Chemical Properties and Reactions
Research into the chemical properties and reactions of benzamide derivatives includes the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents (Sah et al., 2014). Another study detailed the synthesis, elucidation, Hirshfeld surface analysis, and DFT calculations of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, highlighting the compound's structure and interactions (Geetha et al., 2019).
Propriétés
IUPAC Name |
3-[[2-(3-chlorophenoxy)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-11-4-2-6-13(8-11)21-9-14(19)18-12-5-1-3-10(7-12)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXIUYSQCCNXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC(=CC=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}benzoate](/img/structure/B4503209.png)

![N-bicyclo[2.2.1]hept-2-yl-2-(2-methoxyphenoxy)propanamide](/img/structure/B4503224.png)
![N-(1-benzylpiperidin-4-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B4503226.png)
![2,2-dimethyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B4503239.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide](/img/structure/B4503247.png)
![N-[3-(4-tert-butylbenzoyl)phenyl]-1-methyl-3-piperidinecarboxamide](/img/structure/B4503250.png)
![N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B4503257.png)


![1-{[1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4503265.png)
![1-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}piperidine](/img/structure/B4503279.png)
![7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4503290.png)
